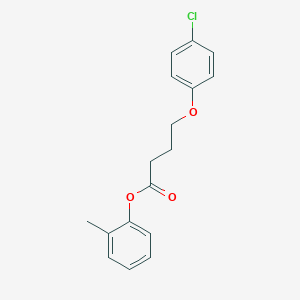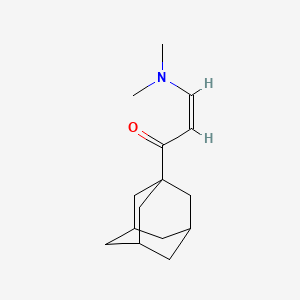![molecular formula C23H18F2N4O B4615581 6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4615581.png)
6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives involves multiple steps, including condensation reactions, which are fundamental in heterocyclic chemistry. Compounds similar to the one have been synthesized through various methods, including one-pot synthesis and reactions utilizing specific reagents under controlled conditions to achieve the desired molecular framework. These processes are characterized by their efficiency in forming the pyrazolopyridine core, often employing reagents that introduce the cyclopropyl, difluorophenyl, and methylphenyl groups into the molecule (Wentland et al., 1993).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives, including the one in focus, is analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These methods provide insights into the compound's molecular framework, revealing how different substituents are positioned and how they contribute to the molecule's overall conformation and stability. X-ray crystallography offers additional details about the molecular and crystal structure, showing the arrangement of atoms and the molecular geometry in solid state (Zhang et al., 2006).
Chemical Reactions and Properties
Pyrazolopyridine derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include nucleophilic substitutions and electrophilic additions, which are crucial for further modifications of the compound. The presence of the pyrazolo[3,4-b]pyridine core enhances the molecule's reactivity, allowing for the introduction of additional functional groups or the formation of new bonds under appropriate conditions (Rahmouni et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of specific substituents like cyclopropyl and difluorophenyl groups affects these properties, potentially enhancing the compound's solubility in certain solvents or affecting its thermal stability. Understanding these properties is crucial for the practical application and handling of these compounds (Galadzhun et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including those structurally related to the specified compound, involves condensation reactions that yield a range of products with potential biological and chemical properties. For instance, Quiroga et al. (1999) describe the preparation and structural analysis of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, highlighting the preferred tautomeric structures in solution and crystalline states, which are foundational for understanding the chemical behavior of such compounds (Quiroga et al., 1999).
Biological and Antimicrobial Activity
The exploration of pyrazolo[3,4-b]pyridine derivatives extends into biological evaluation, where these compounds are assessed for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing significant cytotoxic and 5-lipoxygenase inhibition activities, suggesting the therapeutic potential of these compounds in addressing cancer and inflammation (Rahmouni et al., 2016).
Antifungal Applications
The antifungal activity of N-substituted pyridinyl pyrazole carboxamide derivatives demonstrates the application of such compounds in agricultural and pharmaceutical fields. Wu et al. (2012) synthesized derivatives displaying moderate antifungal activities against several phytopathogenic fungi, indicating the potential use of these compounds in developing new fungicides (Wu et al., 2012).
Propriétés
IUPAC Name |
6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O/c1-13-21-17(23(30)26-15-9-10-18(24)19(25)11-15)12-20(14-7-8-14)27-22(21)29(28-13)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJWOQOAAQFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615513.png)
![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4615519.png)
amine hydrochloride](/img/structure/B4615527.png)

![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)


![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)